molecular formula C9H12O3 B1618733 1-Oxaspiro[4.5]decane-2,4-dione CAS No. 22884-78-2

1-Oxaspiro[4.5]decane-2,4-dione

Cat. No. B1618733
CAS RN: 22884-78-2
M. Wt: 168.19 g/mol
InChI Key: RAZCWQWIJJKSCC-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C9H14O2 . It has a molecular weight of 154.211 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1-Oxaspiro[4.5]decane-2,4-dione involves several steps. A general synthesis method involves the use of 5-Methylene-2(5H)-furanone, which undergoes Diels-Alder cycloadditions to butadiene and several acyclic and cyclic C-substituted dienes . This results in bicyclic and tricyclic spiroadducts in good yields . These compounds are precursors of other unsaturated and saturated spirolactones and also spiroethers . The synthesis of 32 spirolactones and eight spiroethers illustrates the scope and efficiency of this method .


Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[4.5]decane-2,4-dione is represented by the linear formula C9H14O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Oxaspiro[4.5]decane-2,4-dione include Diels-Alder cycloadditions, hydrogenation of C-C double bonds, reduction of the carbonyl group, and Michael addition . A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity .

Scientific Research Applications

  • Enhanced Reactivity in Chemical Synthesis : 1-Oxaspiro[4.5]decane-2,4-dione derivatives show enhanced reactivity in the Castagnoli-Cushman reaction with imines, which is significant in the field of organic synthesis (Rashevskii et al., 2020).

  • Structural Characterization : New oxaspirocyclic compounds related to 1-Oxaspiro[4.5]decane-2,4-dione have been synthesized and their structures determined by single crystal X-ray crystallography, contributing to the understanding of their molecular architecture (Jiang & Zeng, 2016).

  • Synthesis Techniques : Studies have been conducted on the reaction of related compounds with zinc and aromatic aldehydes, leading to the synthesis of various oxaspiro derivatives. This highlights the compound's utility in developing new synthetic methods (Kirillov et al., 2004).

  • Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their anticancer activity, showing promise in medicinal chemistry (Yang et al., 2019).

  • Anticonvulsant and Neurotoxic Properties : Certain derivatives have been evaluated for their anticonvulsant and neurotoxic properties, suggesting their potential in developing new treatments for epilepsy (Obniska et al., 2006).

  • Potential in Anemia Treatment : Spirohydantoin derivatives, including those related to 1-Oxaspiro[4.5]decane-2,4-dione, have been identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase, offering new avenues for treating anemia (Váchal et al., 2012).

properties

IUPAC Name

1-oxaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCWQWIJJKSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340710
Record name 1-Oxaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[4.5]decane-2,4-dione

CAS RN

22884-78-2
Record name 1-Oxaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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